6-Phenyl-2-(3-phenylprop-2-EN-1-ylidene)hexa-3,5-dienenitrile
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Overview
Description
6-Phenyl-2-(3-phenylprop-2-en-1-ylidene)hexa-3,5-dienenitrile is an organic compound characterized by its complex structure, which includes phenyl groups and a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-(3-phenylprop-2-en-1-ylidene)hexa-3,5-dienenitrile typically involves the reaction of cinnamaldehyde with thiosemicarbazide to form a substituted thiosemicarbazone. This intermediate is then cyclized with phenacyl bromide or ethyl chloroacetate in the presence of sodium acetate under reflux conditions . The reaction conditions are crucial to ensure the correct formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-2-(3-phenylprop-2-en-1-ylidene)hexa-3,5-dienenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
6-Phenyl-2-(3-phenylprop-2-en-1-ylidene)hexa-3,5-dienenitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Phenyl-2-(3-phenylprop-2-en-1-ylidene)hexa-3,5-dienenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: Shares a similar structural motif with a phenyl group and an aldehyde functional group.
Chalcones: Compounds with a similar conjugated system and phenyl groups.
Cinnamyl Alcohol: Contains a phenyl group and an alcohol functional group.
Uniqueness
6-Phenyl-2-(3-phenylprop-2-en-1-ylidene)hexa-3,5-dienenitrile is unique due to its specific arrangement of phenyl groups and the presence of a nitrile functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
89647-06-3 |
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Molecular Formula |
C21H17N |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-cinnamylidene-6-phenylhexa-3,5-dienenitrile |
InChI |
InChI=1S/C21H17N/c22-18-21(17-9-16-20-12-5-2-6-13-20)15-8-7-14-19-10-3-1-4-11-19/h1-17H |
InChI Key |
RNDOOZNSYZUPED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC(=CC=CC2=CC=CC=C2)C#N |
Origin of Product |
United States |
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